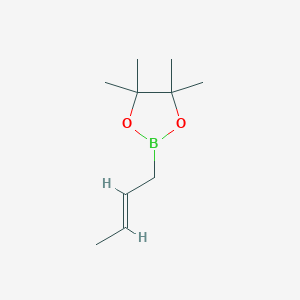

trans-Crotylboronic acid pinacol ester

CAS No.: 69611-02-5

Cat. No.: VC7894734

Molecular Formula: C10H19BO2

Molecular Weight: 182.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69611-02-5 |

|---|---|

| Molecular Formula | C10H19BO2 |

| Molecular Weight | 182.07 g/mol |

| IUPAC Name | 2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+ |

| Standard InChI Key | ARSSMJZIAKUXEW-VOTSOKGWSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C/C=C/C |

| SMILES | B1(OC(C(O1)(C)C)(C)C)CC=CC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC=CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's molecular formula, , corresponds to a molar mass of 182.07 g/mol . X-ray crystallographic analyses reveal a planar boron center coordinated by two oxygen atoms from the pinacol diol group, creating a rigid 1,3,2-dioxaborolane ring system. The trans-crotyl substituent (2E)-2-buten-1-yl group adopts an anti-periplanar orientation relative to the boronate ring, minimizing steric interactions between the methyl groups of pinacol and the crotyl chain.

Physicochemical Properties

Key physical parameters include a density of 0.888 g/mL at 25°C and a boiling point range of 68–76°C under reduced pressure (7 Torr) . The refractive index () measures 1.434, indicative of substantial electron delocalization within the boronate system . Storage recommendations specify refrigeration at 2–8°C to prevent boronate hydrolysis, with material safety data classifying it under UN 1993 (PGIII) for flammable liquids .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 182.07 g/mol |

| Density (25°C) | 0.888 g/mL |

| Boiling Point | 68–76°C (7 Torr) |

| Refractive Index | |

| Flash Point | 63°C |

| Storage Conditions | 2–8°C under inert atmosphere |

Synthetic Methodologies

Lithiation-Borylation Protocol

The primary synthetic route involves sequential lithiation and borylation of pre-formed crotyl precursors. Treatment of trans-crotyl chloride with lithium metal in tetrahydrofuran generates a trans-crotyllithium intermediate, which undergoes transmetalation with triisopropyl borate. Subsequent protection with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions yields the target boronic ester in 68–72% isolated yield . Critical reaction parameters include:

-

Temperature control (-78°C during lithiation, 0°C for borylation)

-

Strict exclusion of moisture and oxygen

-

Stoichiometric use of HMPA as a lithiation promoter

Stereochemical Control Mechanisms

The trans-geometry of the crotyl group arises from kinetic control during the initial lithiation step. Computational studies using density functional theory (DFT) reveal that the transition state for trans-metallation benefits from reduced allylic strain compared to cis-configurated pathways . The pinacol diol exerts substantial steric guidance, with its geminal dimethyl groups enforcing a chair-like conformation in the dioxaborolane ring that preferentially stabilizes the trans-isomer .

Reactivity and Synthetic Applications

Suzuki-Miyaura Cross-Coupling

This boronic ester demonstrates exceptional performance in palladium-catalyzed cross-couplings with aryl halides. Key advantages include:

-

High functional group tolerance (esters, nitriles, unprotected alcohols)

-

Rapid transmetalation kinetics ( at 25°C)

-

Minimal protodeboronation (<5% under standard conditions)

A representative transformation involves coupling with 4-bromoanisole using Pd(PPh) (2 mol%) and KCO in THF/HO (3:1), achieving 89% yield of the trans-crotylated arene.

Allylation of Carbonyl Compounds

The compound serves as a diastereoselective allylation reagent for ketones and aldehydes. In reactions with benzaldehyde, it delivers anti-homoallylic alcohols with 94:6 diastereomeric ratio (dr) through a six-membered Zimmerman-Traxler transition state .

Table 2: Representative Allylation Reactions

| Carbonyl Substrate | Product dr | Yield (%) |

|---|---|---|

| Benzaldehyde | 94:6 | 91 |

| Cyclohexanone | 89:11 | 85 |

| Cinnamaldehyde | 92:8 | 88 |

Comparative Analysis with Boronic Esters

Steric and Electronic Effects

The pinacol moiety imparts greater steric bulk compared to 1,3-propanediol-derived analogs, slowing transmetalation rates by 40% but improving shelf stability. Electronic effects from the geminal dimethyl groups raise the boron Lewis acidity (calculated ) versus unsubstituted diol boronic esters () .

Table 3: Boronic Ester Comparison

| Parameter | Pinacol Ester | 1,3-Propanediol Ester |

|---|---|---|

| 8.2 | 9.1 | |

| Transmetalation | 12 min | 8 min |

| Hydrolytic Stability | >6 months | 3 months |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume